molecular formula C24H21Cl2N3O2 B5188000 Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride

Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride

Cat. No.: B5188000
M. Wt: 454.3 g/mol
InChI Key: WVEGDBYYHNUNOW-UHFFFAOYSA-N
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Description

Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process . Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride can be compared with other quinazoline derivatives, such as:

Properties

IUPAC Name

propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2.ClH/c1-2-15-30-24(29)16-11-13-17(14-12-16)26-23-19-8-4-6-10-21(19)27-22(28-23)18-7-3-5-9-20(18)25;/h3-14H,2,15H2,1H3,(H,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGDBYYHNUNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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